2-chloro-6-hydrazinyl-9H-purine

Vue d'ensemble

Description

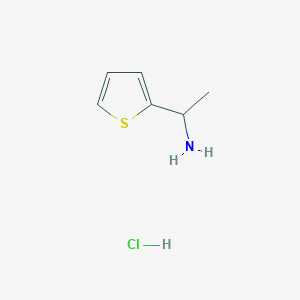

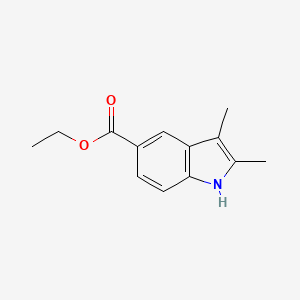

2-chloro-6-hydrazinyl-9H-purine is a useful research compound. Its molecular formula is C5H5ClN6 and its molecular weight is 184.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-chloro-6-hydrazinyl-9H-purine serves as a versatile intermediate in the synthesis of various biologically active compounds. For example, it has been used in the regioselective synthesis of purine hydrazinylidene derivatives, showcasing its utility in creating compounds with potential applications in medicinal chemistry (Kapadiya et al., 2019). This process illustrates the compound's role in facilitating the development of new chemical entities that could be explored for various therapeutic uses.

Biological Activity

This compound derivatives have been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. One study highlighted the synthesis and screening of purine derivatives for activity against M. tuberculosis, with certain compounds showing promising results as potential antituberculosis drugs (Bakkestuen et al., 2005). This research demonstrates the compound's relevance in addressing global health challenges, such as tuberculosis, by serving as a foundation for developing new antimycobacterial agents.

Pharmaceutical Development

In the context of drug discovery, this compound is a key precursor in the synthesis of A2B adenosine receptor agonists. These agonists have therapeutic potential, and their development involves modifying the purine nucleus to enhance selectivity and potency (Baraldi et al., 2007). This area of research is crucial for expanding our understanding of receptor biology and developing drugs that can precisely target specific pathways involved in diseases.

Antioxidant and Anti-inflammatory Properties

Studies on derivatives of this compound have also investigated their potential antioxidant and anti-inflammatory activities. For instance, compounds derived from this compound have been evaluated for their ability to inhibit lipid peroxidation and enzyme activity related to inflammation, demonstrating moderate antiproliferative activity and highlighting the compound's potential in developing treatments for inflammatory conditions (Thalassitis et al., 2014).

Mécanisme D'action

Mode of Action

As a purine derivative, it may interact with its targets by mimicking the structure of natural purines, thereby interfering with their normal function .

Biochemical Pathways

The biochemical pathways affected by 2-chloro-6-hydrazinyl-9H-purine are not well-documented. Given its structural similarity to other purines, it may potentially affect pathways involving purine metabolism. More research is needed to confirm this .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

As a purine derivative, it may potentially interfere with DNA replication, RNA transcription, or protein synthesis, but more research is needed to confirm these effects .

Analyse Biochimique

Biochemical Properties

2-Chloro-6-hydrazinyl-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as human epidermal receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . These interactions are typically inhibitory, leading to a reduction in the activity of these enzymes, which are often overexpressed in cancer cells.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting kinase activity, which in turn affects gene expression and cellular metabolism. The inhibition of key kinases disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell viability and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling proteins . This inhibition leads to a cascade of events that result in altered gene expression and reduced cellular proliferation. Additionally, the compound may induce changes in the expression of pro-apoptotic and anti-apoptotic genes, further promoting cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may degrade over extended periods, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, affecting the levels of metabolites like adenosine and xanthine. These interactions can alter metabolic flux and influence the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . The compound may also be directed to specific organelles through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes at precise locations within the cell.

Propriétés

IUPAC Name |

(2-chloro-7H-purin-6-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFNQRYMMJROEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968877 | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-88-6 | |

| Record name | 5404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)